Methyl 1-[(acetyloxy)methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate
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Overview
Description
Methyl 1-[(acetyloxy)methyl]-2-oxabicyclo[222]octane-4-carboxylate is a bicyclic organic compound with a unique structure that includes an oxabicyclo[222]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(acetyloxy)methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves a multi-step process. One common method includes the reaction of a suitable bicyclic precursor with acetic anhydride in the presence of a catalyst to introduce the acetyloxy group. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(acetyloxy)methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted bicyclic compounds .
Scientific Research Applications
Methyl 1-[(acetyloxy)methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 1-[(acetyloxy)methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A bicyclic compound with similar structural features but different functional groups.
Methyl quinuclidine-4-carboxylate: Another bicyclic compound with a quinuclidine core.
Uniqueness
Methyl 1-[(acetyloxy)methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to its specific functional groups and the presence of an oxabicyclo[2.2.2]octane core. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H18O5 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
methyl 1-(acetyloxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C12H18O5/c1-9(13)16-8-12-5-3-11(4-6-12,7-17-12)10(14)15-2/h3-8H2,1-2H3 |
InChI Key |
SMCWEGLEINVGRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC12CCC(CC1)(CO2)C(=O)OC |
Origin of Product |
United States |
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